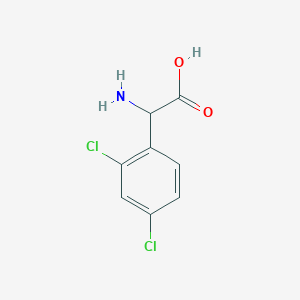

2-amino-2-(2,4-dichlorophenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSXKBQYIPZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378231 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-13-4 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility & Purification of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid

This guide details the physicochemical behavior, solubility characteristics, and purification protocols for 2-amino-2-(2,4-dichlorophenyl)acetic acid .

Important Disambiguation:

-

Target Compound: this compound (also known as 2,4-dichlorophenylglycine). This is an unnatural amino acid intermediate.

-

NOT: (2,4-Dichlorophenoxy)acetic acid (2,4-D), which is a common herbicide.

-

NOT: 2-amino-3-(2,4-dichlorophenyl)propionic acid (2,4-dichlorophenylalanine).

Part 1: Physicochemical Profile & Solubility Mechanism

Molecular Identity

-

IUPAC Name: this compound[1]

-

Common Name: 2,4-Dichlorophenylglycine

-

CAS Number: 299169-13-4 (Racemic)

-

Molecular Formula: C₈H₇Cl₂NO₂

-

Molecular Weight: 220.05 g/mol

-

Structure: An

-amino acid with a phenyl ring substituted at the 2 and 4 positions with chlorine atoms.[1]

The Zwitterionic Barrier

Like all amino acids, 2,4-dichlorophenylglycine exists primarily as a zwitterion (dipolar ion) in the solid state and in neutral aqueous solution. The ammonium group (

-

Lattice Energy: The high lattice energy significantly reduces solubility in non-polar organic solvents.

-

Lipophilicity: The 2,4-dichloro substitution increases the lipophilicity compared to unsubstituted phenylglycine, making it slightly more soluble in polar organic solvents (like methanol) but less soluble in water than simple glycine.

Solubility Profile by Solvent Class[2]

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Explanation |

| Water (Neutral) | Water | Low | High crystal lattice energy opposes hydration of the hydrophobic dichlorophenyl ring. |

| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | High | Protonation of |

| Basic Aqueous | 1M NaOH, NH₄OH | High | Deprotonation of |

| Lower Alcohols | Methanol, Ethanol | Moderate | Can solvate both the polar ionic termini and the lipophilic aromatic ring. Solubility increases significantly with temperature. |

| Polar Aprotic | DMSO, DMF | High | High dielectric constant disrupts electrostatic interactions; good solvent for zwitterions. |

| Non-Polar | Hexane, Toluene, DCM | Negligible | Cannot overcome the strong electrostatic forces of the zwitterionic crystal lattice. |

Part 2: Thermodynamic Modeling & Experimental Determination

Since specific solubility tables for this niche intermediate are rarely published in open engineering literature, researchers must often determine these values empirically. The following protocols ensure accurate generation of solubility data.

Thermodynamic Modeling (Apelblat Equation)

To predict solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2]

- : Empirical constants derived from regression of experimental data.

-

Application: This model accounts for the non-ideal behavior of amino acids in polar solvents.

Protocol: Gravimetric Solubility Determination

Objective: Measure exact solubility in organic solvents (e.g., Methanol, Ethanol).

-

Preparation: Add excess 2,4-dichlorophenylglycine solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains present (saturated solution).

-

Sampling: Stop stirring and allow solids to settle for 1 hour.

-

Filtration: Withdraw 5 mL of supernatant using a syringe filter (0.22 µm PTFE, pre-heated to source temperature to prevent crashing out).

-

Drying: Weigh a clean, dry evaporating dish (

). Add the filtrate and weigh ( -

Calculation:

Part 3: Purification & Recrystallization Strategies

The most critical application of solubility data is purification. The "pH Swing" and "Antisolvent" methods are most effective for this compound.

Workflow Visualization

Caption: Figure 1.[3] Isoelectric precipitation workflow for the purification of 2,4-dichlorophenylglycine.

Protocol: Isoelectric Precipitation (pH Swing)

This is the industry-standard method for purifying phenylglycine derivatives.

-

Dissolution: Suspend crude this compound in water (10 mL/g). Slowly add 2M HCl until the solution becomes clear (pH < 2). The compound dissolves as the hydrochloride salt.[4]

-

Filtration: Filter the acidic solution to remove insoluble byproducts (e.g., unreacted aldehydes or inorganic salts).

-

Crystallization: While stirring, slowly add 2M NH₄OH (or NaOH) dropwise.

-

Target pH: Monitor pH continuously. A thick white precipitate will form as the pH approaches the Isoelectric Point (pI) , typically between pH 5.5 and 6.5 for this class of molecule.

-

Aging: Stir the slurry for 1 hour at 5–10°C to maximize yield.

-

Isolation: Filter the solid, wash with cold water (to remove NaCl/NH₄Cl) and then cold methanol (to displace water and aid drying).

Protocol: Reactive Crystallization (Strecker Workup)

If synthesizing via the Strecker reaction (Aldehyde + KCN + NH₄Cl), the final step involves hydrolysis of the aminonitrile.

-

Hydrolysis: Reflux the intermediate aminonitrile in 6M HCl for 4–6 hours.

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization: Adjust pH to ~6 using 50% NaOH solution.

-

Solvent Polishing: If the product is colored, redissolve in minimum hot ethanol, treat with activated carbon, filter hot, and allow to cool slowly.

References

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 28, 2026, from [Link]

-

Accela ChemBio. (2023). Product Data: this compound (CAS 299169-13-4).[1] Retrieved January 28, 2026, from [Link]

-

Li, Z., et al. (2025). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents. ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

- 1. SY044849,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

thermodynamic properties of 2-amino-2-(2,4-dichlorophenyl)acetic acid

An In-Depth Technical Guide to the Thermodynamic Characterization of 2-amino-2-(2,4-dichlorophenyl)acetic acid

Preamble: Charting the Thermodynamic Landscape of a Novel API

To the researchers, scientists, and drug development professionals who advance the frontier of pharmaceutical science, this guide addresses the thermodynamic properties of the novel compound this compound. A critical review of existing literature reveals a notable absence of experimentally determined thermodynamic data for this specific molecule. This reality, however, presents an opportunity. Rather than a simple repository of known values, this document is structured as a comprehensive methodological framework. It serves as a detailed roadmap for the full thermodynamic characterization of a new active pharmaceutical ingredient (API) like this compound, using best practices and field-proven insights.

We will proceed by defining the critical thermodynamic parameters essential for drug development, detailing the gold-standard experimental protocols for their determination, and explaining the scientific rationale behind each procedural step. For illustrative purposes, we will reference data from the structurally related and well-characterized compound, 2,4-dichlorophenoxyacetic acid (2,4-D), to provide context for the expected data formats and their significance.

The Cornerstone of Preformulation: Why Thermodynamic Properties Matter

The thermodynamic profile of an API is the foundation upon which successful drug development is built. These intrinsic properties govern the compound's physical and chemical behavior, directly impacting its stability, solubility, bioavailability, and ultimately, its therapeutic efficacy. A thorough understanding of these characteristics is not merely academic; it is a crucial element of risk mitigation in the costly and complex journey from laboratory discovery to clinical application. For this compound, a molecule with potential therapeutic applications, establishing this baseline is the first and most critical step.

Key parameters of interest include:

-

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): These parameters are indicators of the purity and the strength of the crystal lattice. A sharp melting point suggests high purity, while the enthalpy of fusion provides insight into the energy required to break the crystal structure, which correlates with solubility.

-

Solubility (S): As a primary determinant of bioavailability for orally administered drugs, solubility dictates the rate and extent to which an API can dissolve in physiological fluids to be absorbed into the bloodstream.

-

Dissociation Constant (pKa): This value indicates the extent of ionization of the molecule at different pH values. Since solubility and membrane permeability are pH-dependent, the pKa is critical for predicting absorption in the gastrointestinal tract.

-

Heat Capacity (C_p): The heat capacity of both the solid and supercooled liquid states is vital for modeling solubility and understanding the physical stability of amorphous forms.[1]

-

Octanol-Water Partition Coefficient (LogP): This parameter measures the lipophilicity of a compound, which is a key factor in its ability to cross biological membranes.

Experimental Characterization: Protocols and Rationale

This section details the step-by-step methodologies for determining the essential .

Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the principal technique for determining the thermal properties of APIs. It measures the difference in heat flow between the sample and a reference as a function of temperature. The choice of heating rate is a critical parameter: a rate that is too fast can lead to thermal lag and a broadening of the melting peak, while a rate that is too slow may not be sensitive enough for detecting subtle transitions. A rate of 10 K/min is often a good starting point for crystalline organic molecules.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Run:

-

Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

-

Equilibrate the system at a temperature at least 25°C below the expected melting point.

-

Ramp the temperature at a constant rate (e.g., 10 K/min) through the melting transition to a temperature at least 25°C above the melt.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point (T_m) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.

-

Trustworthiness: The protocol's integrity is ensured by the initial calibration with a known standard (indium). The use of a hermetically sealed pan prevents mass loss due to sublimation, which would invalidate the enthalpy measurement. Repeating the measurement on multiple samples from the same batch validates the reproducibility of the results.

Illustrative Data for a Related Compound

The following table presents thermal properties for the related compound, 2,4-dichlorophenoxyacetic acid, to exemplify how the data for this compound would be presented.

| Property | Value | Source |

| Melting Point | 138 °C[2], 140.5 °C[3], 136-140 °C[4] | Multiple Sources |

| Boiling Point | 160 °C at 4 mm Hg[2][3] | NCBI, Wikipedia |

| Latent Heat of Fusion | 5.6 kcal/mol | PubChem[5] |

| Heat of Combustion | -7700 BTU/lb | PubChem[5] |

Thermodynamic Solubility via the Saturation Shake-Flask Method

Expertise & Experience: The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its directness and reliability.[6] The key to an accurate measurement is ensuring that true equilibrium is reached and that the separation of the solid and liquid phases is complete without introducing artifacts. The choice of buffer is critical; physiologically relevant buffers (pH 1.2, 4.5, and 6.8) should be used to simulate the conditions of the stomach and intestines.

Protocol:

-

System Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).

-

Sample Addition: Add an excess amount of solid this compound to each buffer solution in sealed vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vials in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours). A preliminary kinetics study should be performed to determine the time required to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for sedimentation of the excess solid.[6]

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Trustworthiness: This protocol is self-validating by design. Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer changes confirms that equilibrium has been achieved. Analyzing the solid material remaining at the end of the experiment by a method like X-ray powder diffraction (XRPD) can confirm that no phase transformation has occurred during the experiment.

Illustrative Solubility Data for a Related Compound

The following table presents solubility data for 2,4-dichlorophenoxyacetic acid.

| Solvent System | Solubility | Source |

| Water at 20°C, pH 7 | 24,300 mg/L | AERU[7] |

| Water | 900 mg/L | Wikipedia[3] |

| Ethanol, DMSO, Dimethylformamide | Approx. 30 mg/mL | Cayman Chemical[8] |

| 1:1 Ethanol:PBS (pH 7.2) | Approx. 0.5 mg/mL | Cayman Chemical[8] |

Visualization of Experimental Workflows

To further clarify the logical flow of the experimental procedures, the following diagrams are provided.

Caption: Workflow for Determining Melting Point and Enthalpy of Fusion via DSC.

Caption: Workflow for Shake-Flask Solubility Measurement.

Conclusion and Forward Path

While direct experimental data for this compound is not yet publicly available, this guide provides a robust and scientifically rigorous framework for its complete thermodynamic characterization. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to support every stage of the drug development process, from initial preformulation and lead optimization to final dosage form design. The principles and methodologies outlined herein are fundamental to building a comprehensive understanding of any new chemical entity and are essential for navigating the path to a successful therapeutic product.

References

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D), Table 4-3, Physical and Chemical Properties of 2,4-D.

- Cayman Chemical. (2023). Product Information: 2,4-Dichlorophenoxy Acetic Acid.

- ChemicalBook. (n.d.). 2,4-Dichlorophenoxyacetic acid Properties.

- Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208).

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid.

- International Agency for Research on Cancer. (2015). 2,4-DICHLOROPHENOXYACETIC ACID. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113.

- CAMEO Chemicals. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID.

- Fako, E., & Zguri, E. (2020). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC, PubMed Central.

- Svoboda, P., et al. (2013). Heat capacities of selected active pharmaceutical ingredients.

- Glomme, A., & März, J. (2005). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. European Journal of Pharmaceutics and Biopharmaceutics, 59(3), 433-439.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dichlorophenoxyacetic acid | 94-75-7 [chemicalbook.com]

- 5. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]

- 7. 2,4-D (Ref: L 208) [sitem.herts.ac.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-amino-2-(2,4-dichlorophenyl)acetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The exploration of novel chemical entities is the cornerstone of modern drug discovery. 2-amino-2-(2,4-dichlorophenyl)acetic acid, a non-standard amino acid derivative, represents a molecule with untapped therapeutic potential. In the absence of extensive empirical data, in silico modeling provides a robust, cost-effective, and rapid framework to characterize its potential bioactivity, identify putative biological targets, and predict its pharmacokinetic profile. This guide presents a comprehensive, field-proven workflow for the computational evaluation of this molecule, moving from initial structure preparation to advanced simulations and ADMET profiling. The methodologies described herein are designed to be self-validating, providing a logical and scientifically rigorous pathway for assessing the viability of this compound as a drug candidate.

Introduction to the Molecule and Strategic Overview

This compound is a derivative of glycine where one of the alpha-hydrogens is replaced by a 2,4-dichlorophenyl group. Its structure, featuring an aromatic ring, a chiral center, an amino group, and a carboxylic acid group, suggests a high potential for specific interactions with biological macromolecules. The dichlorination pattern on the phenyl ring is a common feature in many bioactive compounds, often enhancing binding affinity through halogen bonding and hydrophobic interactions.

Given that this molecule is not extensively characterized in the literature, our in silico approach is one of prospective discovery. The objective is not merely to execute a series of computational steps but to build a compelling, data-driven hypothesis of its mechanism of action and drug-like properties.

The overall workflow is designed as an iterative and integrated process, where the results from one stage inform the choices and refinements of the next.

Caption: High-level workflow for the in silico evaluation of a novel compound.

Foundational Analysis: Ligand Preparation and Target Identification

The quality of any in silico study is critically dependent on the accuracy of the input structures and the validity of the biological hypothesis. This initial phase ensures a robust foundation for all subsequent modeling.

Ligand Preparation: The Causality of a Correct 3D Structure

A 2D chemical structure is insufficient for computational analysis. We must generate a low-energy, three-dimensional conformation that accurately represents the molecule's geometry and charge distribution. An incorrect starting structure will invalidate all subsequent interaction models.

Protocol 1: Ligand Preparation

-

2D to 3D Conversion:

-

Action: Obtain the SMILES string for this compound (C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N) and convert it to a 3D structure using software like Open Babel or ChemDraw.

-

Rationale: This step generates an initial 3D coordinate set. The resulting structure is likely in a high-energy state and requires optimization.

-

-

Protonation State Determination:

-

Action: Determine the likely protonation state of the amino and carboxylic acid groups at physiological pH (7.4). Tools like MarvinSketch or PlayMolecule's ProteinPrepare can be used for pKa prediction.

-

Rationale: The charge state is critical for electrostatic interactions with a target protein. At pH 7.4, the amino group will likely be protonated (-NH3+) and the carboxylic acid will be deprotonated (-COO-), forming a zwitterion. This is a crucial detail for accurate binding simulation.

-

-

Energy Minimization:

-

Action: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This can be done in software like Avogadro, Spartan, or via scripting with RDKit.

-

Rationale: This process optimizes the bond lengths, angles, and dihedrals to find a stable, low-energy conformation. This is the most probable conformation of the molecule in isolation and serves as the starting point for docking.

-

-

File Format Conversion:

-

Action: Save the optimized structure in a format suitable for docking software, such as .mol2 or .pdbqt.[1]

-

Rationale: Different software packages have specific input requirements that include atomic coordinates, partial charges, and torsional freedom information.

-

Target Identification: Where Could This Molecule Act?

Without a known target, we must employ computational strategies to generate a testable hypothesis. This process, often called "target fishing" or "reverse docking," uses the ligand's structure to predict potential protein partners.[2][3]

Strategy 1: Ligand-Based Similarity Search

-

Methodology: Use the ligand's structure as a query to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). The search can be based on 2D similarity (Tanimoto coefficient) or 3D shape and pharmacophore similarity.

-

Causality: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. If our query molecule is similar to a compound with a known target, that target becomes a high-priority candidate for our molecule.

Strategy 2: Pharmacophore-Based Screening

-

Methodology: Abstract the key chemical features of our molecule (e.g., hydrogen bond donor, hydrogen bond acceptor, aromatic ring, negative/positive ionizable) into a 3D pharmacophore model. This model is then used to screen databases of protein structures to find binding sites that complement these features.[4][5]

-

Causality: This approach focuses on the features essential for molecular recognition, rather than the entire chemical scaffold. It can identify potential targets even if they bind to ligands that are structurally dissimilar but share the same key interaction features.

Strategy 3: Reverse Docking

-

Methodology: Dock the prepared ligand structure against a large library of protein binding sites (e.g., the PDB). The targets are then ranked based on the predicted binding affinity.

-

Causality: This brute-force approach systematically tests the ligand against numerous potential targets to identify the most favorable interactions. While computationally intensive, it is unbiased and can reveal unexpected targets.[3]

For this guide, let's hypothesize that our target fishing efforts point towards Cyclooxygenase-2 (COX-2) , a well-known enzyme in the inflammation pathway. This is a plausible hypothesis as many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety and an aromatic ring.

Interaction Modeling: Simulating the Molecular Handshake

With a prepared ligand and a putative target, we can now model their interaction in atomic detail. This phase aims to predict the binding mode, estimate the binding affinity, and assess the stability of the complex.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] The primary goals are to predict the binding conformation (the "pose") and the strength of the binding (the "affinity").

Caption: Detailed workflow for a typical molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Action: Download the crystal structure of COX-2 from the Protein Data Bank (PDB ID: 5IKR). Using software like UCSF Chimera or PyMOL, remove water molecules, co-factors, and any co-crystallized ligand. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared receptor as a .pdbqt file.[6]

-

Rationale: A "clean" receptor structure is essential. Water molecules can interfere with docking, and correct protonation and charge assignment are vital for the scoring function to accurately calculate electrostatic interactions.

-

-

Grid Box Definition:

-

Action: Define a 3D grid box that encompasses the active site of the COX-2 enzyme. The center of the box should be the geometric center of the known binding site, and its dimensions should be large enough to allow the ligand to rotate and translate freely.

-

Rationale: The docking algorithm will only search for binding poses within this defined space. A well-defined grid box focuses the computational effort on the relevant area, increasing efficiency and accuracy.

-

-

Running the Docking Simulation:

-

Action: Use a command-line interface to run AutoDock Vina, specifying the prepared receptor, the prepared ligand, and the grid box parameters.[6]

-

Rationale: Vina uses a Lamarckian Genetic Algorithm to explore different ligand conformations and orientations within the binding site.[8] It iterates through generations of poses, selecting for those with the best (lowest) binding energy scores.

-

-

Results Analysis:

-

Action: Vina will output a series of binding poses ranked by their predicted binding affinity in kcal/mol. Visualize the top-ranked pose in complex with the receptor. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) using PyMOL or LigPlot+.

-

Rationale: The binding affinity provides a quantitative estimate of how tightly the ligand binds. The interaction analysis provides the qualitative, mechanistic explanation for this affinity, revealing the specific atomic contacts that stabilize the complex.

-

Table 1: Hypothetical Docking Results Summary

| Metric | Value | Interpretation |

| Binding Affinity | -9.2 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction. |

| Key Interactions | Hydrogen bond | The carboxylic acid group forms a hydrogen bond with Arg120. |

| Halogen bond | The chlorine at position 4 of the phenyl ring forms a halogen bond with the backbone carbonyl of Ser353. | |

| Hydrophobic | The dichlorophenyl ring occupies a hydrophobic pocket formed by Val523, Ala527, and Leu352. | |

| RMSD from top pose | 0.8 Å (for top 3 poses) | Low RMSD suggests a well-defined and converged binding mode. |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, a biological system is dynamic. MD simulation offers a way to observe the behavior of the protein-ligand complex over time, providing insights into the stability of the docked pose and the flexibility of the system.[9]

Protocol 3: MD Simulation of the Protein-Ligand Complex

-

System Preparation:

-

Action: Take the top-ranked docked pose as the starting structure. Using a program like GROMACS, place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

Rationale: This step creates a more realistic physiological environment, simulating the aqueous conditions of a cell.

-

-

Energy Minimization:

-

Action: Perform energy minimization on the entire solvated system.

-

Rationale: This removes any steric clashes or unfavorable geometries that may have been introduced during the solvation process.

-

-

Equilibration:

-

Action: Perform two stages of equilibration. First, a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the fixed protein-ligand complex. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.

-

Rationale: Equilibration ensures that the system is stable at the desired temperature and pressure before the production simulation begins, preventing artifacts.

-

-

Production MD Run:

-

Action: Run the main simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

-

Rationale: This is the data-gathering phase. 100 ns is a common timescale to observe significant conformational changes and assess the stability of the ligand's binding mode.

-

-

Trajectory Analysis:

-

Action: Analyze the resulting trajectory. Key metrics include:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone over time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

-

-

Rationale: A stable RMSD for the ligand indicates that it remains bound in its initial pose. Fluctuations in RMSD might suggest instability or a shift to a different binding mode. Persistent interactions throughout the simulation provide strong evidence for their importance in binding.

-

Druggability Profile: Predicting Pharmacokinetic Properties

A potent molecule is useless if it cannot reach its target in the body or if it is toxic. This final phase uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[10][11][12]

4.1. In Silico ADMET Prediction

Numerous machine learning and rule-based models exist to predict these properties. These models are trained on large datasets of experimental results.[11][13]

Protocol 4: ADMET Profiling

-

Model Selection:

-

Action: Utilize a suite of validated ADMET prediction tools. Web-based servers like SwissADME and pkCSM, or commercial software like ADMET Predictor®, are common choices.[14]

-

Rationale: Using multiple tools provides a consensus prediction and helps mitigate the biases of any single model.

-

-

Property Calculation:

-

Action: Input the SMILES string of the molecule into the selected tools to calculate a range of properties.

-

Rationale: This generates a comprehensive profile covering key aspects of pharmacokinetics and potential toxicity.

-

Table 2: Hypothetical ADMET Prediction Summary

| Property Category | Parameter | Predicted Value | Interpretation & Causality |

| Physicochemical | Molecular Weight | 234.08 g/mol | Compliant with Lipinski's Rule of Five (<500). Good for oral bioavailability. |

| LogP | 2.15 | Optimal lipophilicity for membrane permeability. | |

| pKa (acidic/basic) | 2.5 / 8.5 | Zwitterionic nature may impact solubility and transport. | |

| Absorption | Human Intestinal Absorption | High (92%) | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests good potential for passive diffusion across the intestinal wall.[11] | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | No | The polar groups (NH3+, COO-) likely prevent passive diffusion into the CNS, reducing potential for central side effects. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with other drugs metabolized by this enzyme. A point for future optimization. |

| Excretion | Total Clearance | 0.45 L/hr/kg | Suggests a moderate rate of elimination from the body. |

| Toxicity | hERG Inhibition | No | Low risk of cardiotoxicity. |

| AMES Mutagenicity | No | Unlikely to be mutagenic. |

Conclusion and Future Directions

This in-depth in silico guide provides a comprehensive framework for the initial assessment of this compound. The hypothetical results presented here construct a compelling narrative: a novel compound with strong, stable binding to COX-2, and a generally favorable ADMET profile, with a potential flag for CYP2C9 inhibition.

The power of this workflow lies in its ability to generate testable hypotheses before a single physical compound is synthesized. Every step is designed to build upon the last, creating a self-validating system that increases confidence in the final predictions. The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro assays, such as a COX-2 inhibition assay and CYP450 inhibition panels. The in silico model can then be refined with this experimental data, creating a feedback loop that accelerates the journey from a novel molecule to a potential therapeutic agent.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]

-

ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. Accounts of chemical research, 52(10), 2888–2896. Available at: [Link]

-

Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]

-

Bolivar, S. (2018). Molecular Docking - An easy protocol. ResearchGate. Available at: [Link]

-

Hassan, M., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Sadegh, S., et al. (2016). In silico Methods for Identification of Potential Therapeutic Targets. Current drug targets, 17(11), 1279–1286. Available at: [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. Available at: [Link]

-

TeachOpenCADD. (2021). Ligand-based pharmacophores. TeachOpenCADD Documentation. Available at: [Link]

-

Ferreira, L. L. G., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceutics, 16(2), 273. Available at: [Link]

-

Lee, S., et al. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 63(7), 2097–2107. Available at: [Link]

-

Sci-made-easy. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

-

Sanket Bapat. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]

-

Pritam Panda. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

-

Simulations Plus. (2023). ADMET Predictor®. Available at: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. youtube.com [youtube.com]

- 8. Molecular Docking - An easy protocol [protocols.io]

- 9. Protein-Ligand Complex [mdtutorials.com]

- 10. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

An In-depth Technical Guide to 2-Amino-2-(2,4-dichlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is increasingly reliant on the exploration of novel chemical entities that can serve as versatile building blocks for complex molecular architectures. Among these, non-proteinogenic amino acids have garnered significant attention due to their potential to impart unique conformational constraints and biological activities to peptide and non-peptide-based therapeutics. This guide provides a comprehensive technical overview of 2-amino-2-(2,4-dichlorophenyl)acetic acid, a synthetic amino acid with potential applications in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a synthesized understanding of the causality behind synthetic choices and the potential for this molecule in research and development.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 299169-13-4) is a non-natural alpha-amino acid characterized by a dichlorinated phenyl ring attached to the alpha-carbon. This substitution pattern is anticipated to significantly influence its chemical reactivity, conformational preferences, and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| CAS Number | 299169-13-4 | [1] |

| Predicted Boiling Point | 354.9 ± 42.0 °C | |

| Predicted Density | 1.515 ± 0.06 g/cm³ | |

| Predicted pKa | 1.56 ± 0.10 |

The presence of two chlorine atoms on the phenyl ring, particularly at the 2 and 4 positions, introduces significant electronic and steric effects. These substitutions can influence the acidity of the carboxylic acid, the basicity of the amino group, and the overall lipophilicity of the molecule, which are critical parameters in drug design.

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through established methods for alpha-amino acid synthesis. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

The Strecker Synthesis: A Classic Convergent Approach

The Strecker synthesis is a robust and time-tested method for the preparation of α-amino acids from aldehydes. This one-pot reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Workflow Diagram: Strecker Synthesis

Caption: Strecker synthesis of the target amino acid.

Step-by-Step Protocol (Conceptual):

-

Imine Formation: 2,4-Dichlorobenzaldehyde is reacted with ammonia to form the corresponding imine. This step is often performed in situ.

-

Cyanide Addition: A cyanide source, such as potassium cyanide, is added to the reaction mixture. The cyanide ion attacks the electrophilic carbon of the imine, forming an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid functionality, affording the final product, this compound. This step is crucial and often requires forcing conditions.

Causality of Experimental Choices: The Strecker synthesis is advantageous due to its convergent nature, bringing together three simple starting materials. The choice of 2,4-dichlorobenzaldehyde directly installs the desired substituted phenyl ring. The use of a cyanide salt is a practical choice for introducing the carboxylate precursor.

The Bucherer-Bergs Reaction: A Hydantoin-Based Strategy

An alternative and often preferred method for the synthesis of α-amino acids is through the Bucherer-Bergs reaction, which proceeds via a hydantoin intermediate. This method is particularly useful as it often provides cleaner reactions and more readily purifiable intermediates.

Workflow Diagram: Bucherer-Bergs and Hydrolysis

Caption: Synthesis via the Bucherer-Bergs reaction.

Step-by-Step Protocol (Conceptual):

-

Hydantoin Formation: 2,4-Dichlorobenzaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol). This reaction proceeds through a series of equilibria to form the stable 5-(2,4-dichlorophenyl)hydantoin intermediate.

-

Hydrolysis of the Hydantoin: The isolated hydantoin is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification. This opens the hydantoin ring to yield the desired α-amino acid.

Self-Validating System: The formation of the crystalline hydantoin intermediate provides a convenient purification point. The purity of the hydantoin can be readily assessed by standard analytical techniques (e.g., melting point, NMR), ensuring that the subsequent hydrolysis step begins with high-quality material, thus increasing the likelihood of a clean final product. A likely precursor for the synthesis of the target compound is 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione.

Potential Biological Activity and Applications in Drug Development

While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs suggest several areas of potential interest for drug development professionals.

As a Chiral Building Block in Pharmaceutical Synthesis

Non-natural amino acids are invaluable tools in medicinal chemistry for the synthesis of peptidomimetics and other small molecule drugs. The incorporation of this compound into a peptide sequence can:

-

Introduce Conformational Constraints: The bulky dichlorophenyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation.

-

Enhance Metabolic Stability: The non-natural side chain can confer resistance to enzymatic degradation by proteases.

-

Modulate Receptor Binding: The electronic and steric properties of the dichlorophenyl ring can be exploited to fine-tune binding interactions with biological targets.

Exploration as a Bioactive Molecule

The structurally related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a well-known herbicide that functions as a synthetic auxin. While the addition of an amino group at the alpha-position will drastically alter the molecule's properties, it is plausible that this compound could exhibit its own unique biological activities. For instance, α-amino acid derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.

The related compound, 2,4-Dichlorophenylacetic acid, has been investigated for its potential as an anti-inflammatory and analgesic agent. This suggests that derivatives, including the alpha-amino substituted version, may warrant investigation for similar activities.

Analytical Characterization

A robust analytical workflow is essential for the unambiguous identification and purity assessment of this compound.

Table 2: Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons, the α-proton, and the exchangeable protons of the amino and carboxyl groups. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic carbons, the α-carbon, and the carbonyl carbon. |

| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. |

| Chiral HPLC | Separation of enantiomers and determination of enantiomeric purity. | Resolution of the D- and L-enantiomers using a suitable chiral stationary phase. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amino, carboxyl, and aromatic C-Cl bonds. |

Diagram: Analytical Workflow

Caption: A typical analytical workflow for characterization.

Future Research Directions

The study of this compound is still in its nascent stages, presenting numerous opportunities for further investigation:

-

Development of Asymmetric Syntheses: The development of efficient stereoselective synthetic routes to access enantiomerically pure D- and L- forms of the amino acid is a critical next step for its application in pharmaceutical research.

-

Biological Screening: A comprehensive biological screening of the compound against a panel of relevant targets (e.g., enzymes, receptors, ion channels) could uncover novel therapeutic applications.

-

Incorporation into Peptides and Peptidomimetics: The synthesis and biological evaluation of peptides and peptidomimetics incorporating this amino acid would be a logical progression to explore its potential in modulating protein-protein interactions or as enzyme inhibitors.

-

Derivatization and SAR Studies: A systematic derivatization of the amino and carboxyl groups, as well as exploration of other substitution patterns on the phenyl ring, could lead to the discovery of compounds with optimized activity and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its unique structural features offer intriguing possibilities for the design of novel therapeutics. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, with the aim of stimulating further research and development in this area. As with any novel chemical entity, a thorough investigation of its biological activity and safety profile will be paramount in realizing its full therapeutic potential.

References

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-amino-2-(2,4-dichlorophenyl)acetic Acid

Introduction: The Analytical Imperative for Derivatizing a Key Chiral Building Block

2-amino-2-(2,4-dichlorophenyl)acetic acid is a non-proteinogenic, chiral α-amino acid. Its structure, featuring a dichlorinated phenyl ring, imparts unique chemical properties that make it a valuable building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. The precise analytical characterization of this molecule, including the determination of its enantiomeric purity, is critical for drug development, quality control, and mechanistic studies.

However, the inherent properties of this compound—namely its high polarity, low volatility, and amphoteric nature due to the presence of both an amino and a carboxylic acid group—preclude its direct analysis by common chromatographic techniques such as gas chromatography (GC). Furthermore, the separation of its enantiomers requires a chiral environment. Chemical derivatization serves as an indispensable tool to overcome these analytical challenges by converting the analyte into a form more amenable to chromatographic separation and detection.

This guide provides detailed protocols for the derivatization of this compound, tailored for two primary analytical objectives: achiral analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and the critical determination of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the scientific rationale behind each procedural choice, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Section 1: Derivatization for Achiral GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[1] This is achieved by masking the polar amino (-NH₂) and carboxylic acid (-COOH) functional groups. A sequential, two-step process involving esterification of the carboxylic acid followed by acylation of the amino group is a robust and widely adopted strategy for α-amino acids.

Causality of the Two-Step Approach

-

Esterification First: The carboxylic acid group is more acidic than the protonated amino group. By converting the carboxylic acid to an ester first, we neutralize its acidity and prevent it from interfering with the subsequent acylation of the amino group. This stepwise approach ensures a higher yield of the desired di-derivatized product.

-

Acylation Second: The amino group is then acylated to reduce its basicity and polarity. Trifluoroacetyl derivatives are particularly advantageous for GC analysis as the fluorine atoms enhance the volatility of the derivative and can provide specific mass spectral fragmentation patterns.[2]

Protocol 1: Methyl Esterification followed by N-Trifluoroacetylation

This protocol is adapted from established methods for the derivatization of analogous compounds like phenylglycine.

The carboxylic acid is converted to its methyl ester using methanolic HCl, which is conveniently generated in situ from acetyl chloride or thionyl chloride and methanol.

-

Underlying Principle: This is a classic Fischer-Speier esterification. The acid catalyst (HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.

Caption: Fischer-Speier esterification of the target amino acid.

Experimental Protocol:

-

Preparation: To a clean, dry 2 mL reaction vial, add approximately 1-2 mg of this compound.

-

Reagent Addition: Add 500 µL of anhydrous methanol, followed by the slow, dropwise addition of 50 µL of acetyl chloride while vortexing gently. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a fume hood.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.

-

Solvent Removal: After cooling to room temperature, remove the solvent and excess reagent under a gentle stream of dry nitrogen. Ensure the sample is completely dry. The resulting product is the methyl ester hydrochloride salt.

The amino group of the newly formed methyl ester is acylated using trifluoroacetic anhydride (TFAA).

-

Underlying Principle: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of TFAA. A trifluoroacetate anion is displaced, and a subsequent deprotonation step yields the stable N-trifluoroacetyl derivative.

Caption: N-acylation of the amino acid methyl ester.

Experimental Protocol:

-

Reagent Addition: To the dry methyl ester from Step 1, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

-

Reaction: Cap the vial and heat at 100°C for 15 minutes.

-

Solvent Removal: Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of dry nitrogen.

-

Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 100-200 µL) of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

| Parameter | Step 1: Esterification | Step 2: Acylation |

| Analyte Amount | 1-2 mg | Product from Step 1 |

| Primary Reagent | Methanol (500 µL) + Acetyl Chloride (50 µL) | Trifluoroacetic Anhydride (50 µL) |

| Solvent | Anhydrous Methanol | Ethyl Acetate (100 µL) |

| Temperature | 70°C | 100°C |

| Reaction Time | 60 minutes | 15 minutes |

| Product | Methyl ester hydrochloride | N-TFA methyl ester |

Section 2: Chiral Derivatization for Enantiomeric Separation by HPLC

Determining the enantiomeric excess of chiral molecules is paramount in pharmaceutical development. An effective method for the chiral analysis of amino acids is the formation of diastereomers by reacting the racemic analyte with a chiral derivatizing agent. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective and widely used chiral derivatizing agent for primary amines.[4]

The Principle of Marfey's Method

Marfey's reagent (an L-amino acid derivative) reacts with both the D- and L-enantiomers of the target amino acid to form two diastereomers: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers have different spatial arrangements and, consequently, different interactions with the stationary and mobile phases of the HPLC system, leading to different retention times. Typically, the L-D diastereomer elutes before the L-L diastereomer on a reversed-phase column.

Sources

- 1. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Framework for Elucidating the Metabolic Kinetics of 2-amino-2-(2,4-dichlorophenyl)acetic acid

Abstract: This document provides a comprehensive experimental framework for investigating the metabolic kinetics of 2-amino-2-(2,4-dichlorophenyl)acetic acid, a novel compound of interest for pharmaceutical or agrochemical development. Recognizing its structural similarity to the widely studied compound 2,4-dichlorophenoxyacetic acid (2,4-D), this guide leverages established principles and advanced analytical techniques to build a robust methodology from the ground up. We detail protocols for in vitro enzyme kinetic analysis, metabolic stability assessment in liver microsomes, and the development of a validated bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained throughout, ensuring that the described protocols form a self-validating system compliant with regulatory expectations for analytical procedure validation.[1][2]

Introduction & Strategic Overview

The characterization of a new chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its efficacy and safety profile. This compound is an atypical amino acid whose metabolic fate is critical to its function and potential toxicity. The study of its kinetics—how it is absorbed, transformed by enzymes, and eliminated—provides the quantitative data needed for dose-response modeling and risk assessment.

The metabolism of the related compound, 2,4-D, involves primary mechanisms such as ring hydroxylation and degradation of the acetic acid side chain, followed by conjugation with amino acids or glucose.[3][4] It is plausible that this compound undergoes similar biotransformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.

This guide presents a logical, phased approach to kinetic studies:

-

Phase 1: In Vitro Enzyme Kinetics: Determine the fundamental interaction between the compound and key metabolic enzymes to calculate intrinsic kinetic parameters (Kₘ, Vₘₐₓ).

-

Phase 2: Metabolic Stability: Assess the rate of metabolism in a complex, physiologically relevant system (liver microsomes) to predict in vivo clearance.

-

Phase 3: Bioanalytical Method Validation: Establish a highly specific and sensitive LC-MS/MS method for accurate quantification in biological matrices, which underpins the reliability of all kinetic data.

This structured approach ensures that each experimental stage generates trustworthy data that informs the next, culminating in a comprehensive kinetic profile of the target molecule.

Phase 1: In Vitro Enzyme Kinetics with Recombinant CYPs

Objective: To identify the primary CYP enzymes responsible for the metabolism of this compound and to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

Causality & Rationale: By using individual, recombinant CYP enzymes, we can isolate the contribution of each major isoform (e.g., CYP3A4, CYP2D6, CYP2C9) to the compound's metabolism. This "reaction phenotyping" is crucial for predicting potential drug-drug interactions. For an enzymatic assay to correctly identify inhibitors and determine kinetic constants, the reaction must be run under initial velocity conditions with substrate concentrations at or below the Michaelis constant (Kₘ).[5]

Experimental Workflow: In Vitro Enzyme Kinetics

Caption: Workflow for determining enzyme kinetic parameters.

Protocol 2.1: Recombinant CYP Enzyme Kinetic Assay

1. Reagent Preparation:

- Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). Serially dilute to create working solutions for a final concentration range of 0.1 µM to 100 µM in the reaction mixture.

- Enzyme System: Reconstitute recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19) in the manufacturer-recommended buffer.

- Cofactor Solution: Prepare a 10X NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4).

- Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the test compound).

2. Incubation Procedure:

- In a 96-well plate, add 5 µL of the test compound working solution to designated wells.

- Add 85 µL of a pre-warmed (37°C) master mix containing the recombinant CYP enzyme in phosphate buffer.

- Pre-incubate the plate at 37°C for 5 minutes.

- Initiate the metabolic reaction by adding 10 µL of the 10X NADPH-regenerating system. The final reaction volume is 100 µL.

- Incubate at 37°C for a pre-determined linear time (e.g., 15 minutes, determined in a preliminary experiment).

- Terminate the reaction by adding 200 µL of the cold acetonitrile quenching solution with internal standard.

3. Sample Processing & Analysis:

- Seal the plate and vortex for 2 minutes.

- Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated protein.

- Transfer the supernatant to a new 96-well plate for analysis.

- Quantify the amount of substrate remaining or metabolite formed using the validated LC-MS/MS method described in Section 4.

4. Data Analysis:

- Calculate the reaction velocity (v) at each substrate concentration ([S]) as pmol of metabolite formed per minute per pmol of CYP.

- Plot velocity (v) versus substrate concentration ([S]).

- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Phase 2: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (CLᵢₙₜ) and metabolic half-life (t₁₂) of the compound in a pooled human liver microsomal (HLM) preparation.

Causality & Rationale: Liver microsomes contain a wide spectrum of drug-metabolizing enzymes, primarily CYPs, and provide a more holistic view of hepatic metabolism than single recombinant enzymes. This assay is a cornerstone of preclinical drug development, as the intrinsic clearance value is used to predict in vivo hepatic clearance and first-pass metabolism. The rate of disappearance of the parent compound over time is measured to calculate these parameters.

Protocol 3.1: Microsomal Stability Assay

1. Reagent Preparation:

- Test Compound: Prepare a working solution for a final incubation concentration of 1 µM (a concentration typically well below the expected Kₘ to ensure first-order kinetics).

- Controls: Prepare working solutions for positive control compounds: one high-clearance (e.g., Verapamil) and one low-clearance (e.g., Warfarin).

- Microsomes: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

- Cofactor: Prepare the NADPH-regenerating system as described in Protocol 2.1.

2. Incubation Procedure:

- Prepare two sets of incubation tubes or wells for each compound: one with the NADPH system (+NADPH) and one without (-NADPH) to control for non-enzymatic degradation.

- Add the test compound (or control) to the microsomal suspension in buffer.

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding the NADPH system (or buffer for -NADPH controls).

- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) and immediately add it to 100 µL of cold acetonitrile with internal standard to quench the reaction.

3. Sample Processing & Analysis:

- Process samples as described in Protocol 2.1 (vortex, centrifuge, transfer supernatant).

- Analyze the concentration of the parent compound remaining at each time point using the validated LC-MS/MS method (Section 4).

4. Data Analysis:

- Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

- Determine the slope of the linear portion of the curve (k). The slope represents the elimination rate constant.

- Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k

- Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁₂) / (mg/mL microsomal protein)

Potential Metabolic Pathway of this compound

Caption: Plausible metabolic pathways based on related compounds.

Phase 3: LC-MS/MS Bioanalytical Method Development & Validation

Objective: To develop and validate a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in biological matrices (plasma, microsomal incubates).

Causality & Rationale: The validity of all kinetic data hinges on the accuracy and precision of the analytical method used for quantification. LC-MS/MS provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) and high sensitivity, enabling detection at low concentrations.[6][7] A full validation according to regulatory guidelines (e.g., FDA or ICH) is mandatory to ensure the method is "fit for purpose".[1][2][8]

Protocol 4.1: Sample Preparation (Protein Precipitation)

This is the simplest and most common method for cleaning up biological samples for LC-MS/MS analysis.

-

To 50 µL of biological sample (e.g., plasma, microsomal supernatant) in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial or 96-well plate for injection.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Suggested Condition | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) or HILIC column | C18 is a good starting point for moderately polar compounds. HILIC can be superior for very polar compounds like amino acids.[6] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min. | A typical generic gradient to elute the compound of interest while separating it from matrix components. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A small volume to minimize matrix effects. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amino group is readily protonated. |

| MRM Transition (Parent) | Hypothetical: m/z 234 -> 188 | Precursor ion [M+H]⁺. Product ion corresponds to a stable fragment after loss of formic acid (HCOOH). |

| MRM Transition (IS) | Hypothetical: m/z 239 -> 193 | For a stable-isotope labeled standard with +5 Da mass shift. |

| Source Temp. | 500 °C | Optimized for efficient desolvation. |

| Collision Energy (CE) | To be optimized empirically for maximum signal intensity. | Compound-specific parameter. |

Protocol 4.2: Method Validation

The method must be validated by assessing the following parameters, with acceptance criteria based on FDA guidance.[9][10]

1. Specificity & Selectivity:

- Procedure: Analyze at least six different blank lots of the biological matrix to check for interferences at the retention time of the analyte and internal standard.

- Acceptance: No significant interfering peaks (>20% of the LLOQ response).

2. Linearity & Range:

- Procedure: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration points spanning the expected range of measurement.

- Acceptance: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at the LLOQ).

3. Accuracy & Precision:

- Procedure: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=5) on at least three separate days.

- Acceptance:

- Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ).

- Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).

4. LLOQ (Lower Limit of Quantification):

- Procedure: The lowest standard on the calibration curve that meets the accuracy and precision criteria.

- Acceptance: Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20%.

5. Stability:

- Procedure: Assess the stability of the analyte in the matrix under various conditions:

- Freeze-Thaw Stability: After three freeze-thaw cycles.

- Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample handling.

- Post-Preparative Stability: In the autosampler after processing.

- Long-Term Stability: Stored at -80°C for an extended period.

- Acceptance: Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Table 2: Summary of Validation Acceptance Criteria (per FDA Guidance)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra- & Inter-day Accuracy | Mean concentration within 85-115% of nominal (80-120% for LLOQ) |

| Intra- & Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte (>20% of LLOQ) or internal standard (>5% of IS response). |

| Stability (All types) | Mean concentration of stability QCs within 85-115% of nominal concentration. |

Conclusion

This application note provides a detailed, scientifically-grounded framework for the comprehensive kinetic characterization of this compound. By systematically determining its enzymatic interactions, metabolic stability, and establishing a fully validated quantitative assay, researchers can generate the high-quality, reliable data essential for advancing drug development or safety assessment programs. The emphasis on explaining the rationale behind each step and adhering to regulatory standards for validation ensures the production of trustworthy and defensible results.

References

-

PubChem. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. National Center for Biotechnology Information. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2,4-DICHLOROPHENOXYACETIC ACID. In Some Organophosphate Insecticides and Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. ICH Harmonised Guideline. [Link]

-

Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE. [Link]

-

Li, Y., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

NCI at Frederick. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA Publication. [Link]

-

Kim, C. S., et al. (1996). Pharmacokinetic modeling of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and in rabbit brain following single dose administration. Toxicology and Applied Pharmacology. [Link]

-

Wang, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics. [Link]

-

Asano, Y. (2019). Screening and development of enzymes for determination and transformation of amino acids. Bioscience, Biotechnology, and Biochemistry. [Link]

-

van Ravenzwaay, B., et al. (2012). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Toxicology Letters. [Link]

-

ResearchGate. (n.d.). In vitro drug release kinetics of formulations. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]

-

Sbatella, G. M., & Tehranchian, P. (2023). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link]

-

ResearchGate. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. [Link]

-

Singh, B., & Kumar, R. (2021). Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. IntechOpen. [Link]

-

Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review. [Link]

-

JoVE. (n.d.). Methods for Studying Drug Absorption: In vitro. Journal of Visualized Experiments. [Link]

-

Fufa, S. M. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia. [Link]

-

KCAS Bio. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. KCAS Bioanalytical & Biomarker Services. [Link]

-

Rahmani, S., et al. (2019). An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents. Coatings. [Link]

-

ResearchGate. (2020). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [Link]

-

NCI at Frederick. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Zhang, X., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B. [Link]

-

Malvern Panalytical. (2020). Characterize Enzyme Kinetics. AZoM. [Link]

-

ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

-

U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

-

Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

-

GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]